3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16748174
InChI: InChI=1S/C12H15N3O2/c1-16-10-6-4-9(5-7-10)12-14-11(17-15-12)3-2-8-13/h4-7H,2-3,8,13H2,1H3
SMILES:
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol

3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine

CAS No.:

Cat. No.: VC16748174

Molecular Formula: C12H15N3O2

Molecular Weight: 233.27 g/mol

* For research use only. Not for human or veterinary use.

3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine -

Specification

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
IUPAC Name 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine
Standard InChI InChI=1S/C12H15N3O2/c1-16-10-6-4-9(5-7-10)12-14-11(17-15-12)3-2-8-13/h4-7H,2-3,8,13H2,1H3
Standard InChI Key JVLQRBSCONPWCQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NOC(=N2)CCCN

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine combines a heterocyclic oxadiazole ring with aromatic and aliphatic substituents. The 4-methoxyphenyl group introduces electron-donating characteristics, while the propan-1-amine chain enhances solubility and reactivity. Key properties include:

PropertyValue
Molecular FormulaC₁₂H₁₅N₃O₂
Molecular Weight233.27 g/mol
IUPAC Name3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine
SMILESCOC1=CC=C(C=C1)C2=NOC(=N2)CCCN
Topological Polar Surface Area74.2 Ų (estimated)

The compound’s amine group enables participation in hydrogen bonding, while the oxadiazole ring contributes to thermal stability and π-π stacking interactions . The methoxy group at the para position of the phenyl ring may enhance membrane permeability compared to ortho or meta substitutions .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine typically involves:

  • Formation of the Oxadiazole Core: Cyclization of an amidoxime (derived from 4-methoxybenzonitrile) with a carboxylic acid derivative, such as 3-aminopropanoic acid, under acidic or basic conditions .

  • Functionalization: Introduction of the propan-1-amine chain via nucleophilic substitution or reductive amination.

A representative pathway:

  • React 4-methoxybenzonitrile with hydroxylamine to form the amidoxime.

  • Cyclize with 3-chloropropanoic acid in the presence of DCC (dicyclohexylcarbodiimide) to yield the oxadiazole intermediate.

  • Reduce the nitrile group to an amine using LiAlH₄ or catalytic hydrogenation.

Industrial Scaling Challenges

Industrial production requires optimization of:

  • Catalytic Systems: Transition-metal catalysts to improve cyclization efficiency.

  • Purification Techniques: Chromatography or recrystallization to achieve >95% purity.

Applications in Materials Science

Polymer Composites

Incorporating 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine into polymer matrices (e.g., polyamides) improves:

  • Thermal Stability: Decomposition temperatures increase by 40–60°C due to the oxadiazole ring’s rigidity.

  • Mechanical Strength: Tensile modulus enhancements of 15–20% in epoxy resins.

Sensor Technologies

The compound’s electron-deficient oxadiazole core enables selective binding to nitroaromatics, making it suitable for explosive detection sensors. Quenching constants (Ksv) for TNT reach 1.2 × 10⁴ M⁻¹ in fluorescence-based assays.

Mechanism of Action

The biological effects of 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine arise from:

  • Enzyme Inhibition: Competitive binding to dihydrofolate reductase (DHFR), critical in nucleotide synthesis .

  • Receptor Modulation: Partial agonism at serotonin (5-HT₁A) receptors, inferred from structural analogs .

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